molecular formula C4H3NO3 B048676 Oxazole-2-carboxylic acid CAS No. 672948-03-7

Oxazole-2-carboxylic acid

Cat. No.: B048676
CAS No.: 672948-03-7
M. Wt: 113.07 g/mol
InChI Key: CQHYICHMGNSGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions: Oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Oxazole-2-carboxylic acid can be compared with other similar compounds, such as:

    Isoxazole: Contains an oxygen and nitrogen atom at positions 1 and 2, respectively.

    Oxadiazole: Features an oxygen and two nitrogen atoms in the ring.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various therapeutic areas, making it a valuable compound for further research and development .

Properties

IUPAC Name

1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHYICHMGNSGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514312
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672948-03-7
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Oxazole-2-carboxylic acid
Reactant of Route 3
Oxazole-2-carboxylic acid
Reactant of Route 4
Oxazole-2-carboxylic acid
Reactant of Route 5
Oxazole-2-carboxylic acid
Reactant of Route 6
Oxazole-2-carboxylic acid
Customer
Q & A

Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?

A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []

Q2: What is known about the structural characterization of Compound 1?

A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.